1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane
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Overview
Description
1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that features a unique structural framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the strained ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets and pathways. The high ring strain of the bicyclic structure makes it a reactive intermediate in various
Properties
CAS No. |
647862-71-3 |
---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
1-prop-1-ynyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H10O/c1-2-5-8-6-3-4-7(8)9-8/h7H,3-4,6H2,1H3 |
InChI Key |
DDZKVKBMVYNBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC12CCCC1O2 |
Origin of Product |
United States |
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